B1575260 gp100 (570-579)

gp100 (570-579)

Cat. No. B1575260
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanocyte protein PMEL; gp100; pmel 17

Scientific Research Applications

Antigen Recognition and Immunotherapy

gp100, a melanocyte lineage-specific antigen, is recognized by tumor-infiltrating lymphocytes (TILs) in melanoma patients. This recognition is crucial for adoptive transfer immunotherapy leading to tumor regression in metastatic melanoma cases. Peripheral blood mononuclear cells from melanoma patients can be sensitized with synthetic peptides from gp100 to generate antigen-specific cytotoxic T lymphocyte (CTL) lines. These CTLs demonstrate antigen-specific, MHC class I-restricted lysis of melanoma cell lines and release cytokines like GM-CSF and TNF-alpha in response to gp100+ melanoma cells (Salgaller et al., 1995).

Enhancing Immune Response

Using dendritic cells transduced with adenovirus encoding gp100 enhances the gp100-specific immunity. This approach leads to potent T-cell-mediated protective immunity and significant reduction of established tumors in animal models. These immunized cells activate both CD4+ and CD8+ CTLs, indicating a CD4+-dependent mechanism in the enhanced efficacy of gp100-transduced dendritic cells compared to direct immunization with gp100 (Wan et al., 1999).

Tumor-infiltrating Lymphocytes and gp100

Melanoma-derived TILs recognize gp100, suggesting its potential as a target for specific immunotherapy against melanoma. The study showed that TILs can lyse HLA-A2.1+ melanoma cells expressing gp100, implying the antigen's significant role in immunological responses against melanoma (Bakker et al., 1994).

Improved Survival with Immunotherapy

A study demonstrated that ipilimumab, an immunotherapy drug, showed improved overall survival in metastatic melanoma patients when administered with or without a gp100 peptide vaccine. This indicates the potential of gp100 as an adjunct in immunotherapy protocols (Hodi et al., 2010).

Helper T-cell Epitopes in gp100

The identification of helper T-cell epitopes in gp100, which encompass or lie proximal to cytotoxic T-cell epitopes, suggests the possibility of using peptide vaccines containing both CTLs and T helper epitopes. This could offer therapeutic advantages in eliciting antitumor CTL responses (Kobayashi et al., 2001).

properties

sequence

SLADTNSLAV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanocyte protein PMEL (570-579); gp100 (570-579)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.